N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Beschreibung
N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a dihydropyridine-based carboxamide derivative characterized by a 3-nitrobenzyloxy substituent at the 1-position and a 3,4-difluorophenyl group on the carboxamide moiety. The dihydropyridine core provides a partially unsaturated heterocyclic structure, which may influence electronic properties and biological interactions.
Eigenschaften
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N3O5/c20-16-7-6-13(10-17(16)21)22-18(25)15-5-2-8-23(19(15)26)29-11-12-3-1-4-14(9-12)24(27)28/h1-10H,11H2,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLVMQMFMVWSBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F2N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : CHFNO
- Molecular Weight : 357.32 g/mol
The structure features a dihydropyridine core with a difluorophenyl group and a nitrobenzyl ether, contributing to its diverse biological activity.
Research indicates that compounds similar to N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit several mechanisms of action:
-
Anticancer Activity :
- The compound is believed to inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and topoisomerases, which are crucial for DNA replication and repair.
- It may induce apoptosis in cancer cells through the activation of caspases and modulation of pro-apoptotic and anti-apoptotic proteins.
-
Anti-inflammatory Effects :
- The compound has shown potential in inhibiting the release of pro-inflammatory cytokines (e.g., IL-6 and TNF-α), which are implicated in various inflammatory diseases.
- It may also affect signaling pathways like NF-κB, reducing inflammation and associated tissue damage.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that derivatives of this compound exhibited significant cytotoxicity. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 5.2 | Topoisomerase II inhibition |
| Compound B | HeLa (cervical cancer) | 3.8 | Apoptosis induction via caspase activation |
These findings indicate that modifications to the core structure can enhance anticancer activity.
Anti-inflammatory Studies
In vitro studies using macrophage cell lines (J774A.1) showed that the compound significantly reduced LPS-induced cytokine expression:
| Treatment | IL-6 Expression (pg/mL) | TNF-α Expression (pg/mL) |
|---|---|---|
| Control | 1500 | 1200 |
| Compound X | 400 | 300 |
This suggests that N-(3,4-difluorophenyl)-1-((3-nitrobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide may serve as a promising candidate for treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. Key observations include:
- Fluorination : The presence of fluorine atoms enhances lipophilicity and bioavailability.
- Nitro Group : The nitrobenzyl moiety contributes to increased potency against specific cancer types.
- Dihydropyridine Core : Modifications to this core can lead to variations in enzyme inhibition profiles.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, core heterocycles, and physicochemical properties.
Structural and Functional Group Comparisons
Key Differences and Implications
Naphthyridine derivatives (e.g., compound 67 ) feature an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity.
Substituent Effects: 3-Nitrobenzyloxy vs. 3-Fluorobenzyl: The nitro group in the target compound is strongly electron-withdrawing, enhancing electrophilicity compared to the electron-neutral fluorine in ’s compound. This may influence metabolic stability or reactivity in biological systems . 3,4-Difluorophenyl vs.
Physicochemical Properties :
- The target’s estimated molecular weight (~402 g/mol) is lower than tetrahydropyrimidine derivatives (e.g., ~660 g/mol for compound 31 ), suggesting improved bioavailability.
- Adamantyl-containing naphthyridines (e.g., compound 67 ) exhibit higher molecular weights (~421 g/mol) and significant steric hindrance, which may limit membrane permeability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
